H-Lys(Z)-OH

Peptide synthesis Racemization Chiral purity

H-Lys(Z)-OH is the essential lysine building block with orthogonal ε-Z protection for Boc-strategy solution-phase & solid-phase peptide synthesis. The acid-stable Z group survives TFA Boc deprotection, enabling sequential coupling; final removal via catalytic hydrogenolysis (H₂/Pd-C) or HBr/AcOH. Low racemization sensitivity safeguards stereochemistry in bioactive peptides. Also serves as a precursor for Lys(Z)-NCA polymerization to poly(L-lysine) and as a branching unit for peptide dendrimers. For multi-step GMP syntheses, choose ≥99.0% (NT) purity to minimize cumulative impurity burden.

Molecular Formula C14H20N2O4
Molecular Weight 280.32 g/mol
CAS No. 1155-64-2
Cat. No. B554749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Lys(Z)-OH
CAS1155-64-2
Synonyms1155-64-2; H-Lys(Z)-OH; N6-Cbz-L-Lysine; Nepsilon-carbobenzyloxy-l-lysine; L-Lys(Cbz)-OH; N-Epsilon-carbobenzyloxy-L-lysine; (S)-2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoicacid; 6-N-CBZ-L-LYSINE; CKGCFBNYQJDIGS-LBPRGKRZSA-N; MFCD00002638; SBB058293; Nepsilon-Z-L-lysine; N6-Carbobenzyloxy-L-lysine; (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoicacid; (2S)-2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoicacid; epsilon-Carbobenzoxy-L-lysine; (2S)-2-amino-6-[(phenylmethoxy)carbonylamino]hexanoicacid; (S)-2-Amino-6-{[(benzyloxy)carbonyl]amino}hexanoicacid; NSC118116; Nepsilon-Cbz-L-lysine; PubChem14923; AC1LW0EI; N(epsilon)-Cbz-L-lysine; N.epsilon.-Z-L-Lysine; .epsilon.-N-cbz-L-lysine
Molecular FormulaC14H20N2O4
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)[O-])[NH3+]
InChIInChI=1S/C14H20N2O4/c15-12(13(17)18)8-4-5-9-16-14(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,15H2,(H,16,19)(H,17,18)/t12-/m0/s1
InChIKeyCKGCFBNYQJDIGS-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / 0.05 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Lys(Z)-OH (CAS 1155-64-2) Technical Baseline: Nε-Z-Protected Lysine for Solution-Phase Peptide Synthesis


H-Lys(Z)-OH (Nε-carbobenzoxy-L-lysine, CAS 1155-64-2) is a protected lysine derivative in which the ε-amino group of the lysine side chain is blocked by the benzyloxycarbonyl (Z or Cbz) protecting group [1]. This selective protection leaves the α-amino and α-carboxyl groups free for activation and coupling, making the compound a fundamental building block for solution-phase peptide synthesis where orthogonal protection strategies are required [2]. With a molecular formula of C₁₄H₂₀N₂O₄ and a molecular weight of 280.32 g/mol, H-Lys(Z)-OH is commercially available in purity grades ranging from ≥98% to ≥99.0% (NT) from major suppliers, with the high-purity grade (≥99.0% NT) specifically optimized for peptide synthesis applications .

Why H-Lys(Z)-OH Cannot Be Interchanged with Other Lysine Protecting Strategies in Multi-Step Peptide Synthesis


In peptide synthesis, the choice of lysine side-chain protecting group directly determines the overall synthetic route, deprotection chemistry, and ultimate product fidelity [1]. The benzyloxycarbonyl (Z) group on H-Lys(Z)-OH is removed via catalytic hydrogenolysis or treatment with strong acids such as HBr/AcOH, conditions that are orthogonal to the acid-labile Boc group and base-labile Fmoc group [2]. This orthogonality enables precisely staged deprotection sequences in complex peptide assembly that cannot be replicated by simply substituting Boc-Lys-OH, Fmoc-Lys-OH, or unprotected lysine . Furthermore, the stability of the Z group under the mildly acidic conditions used for Boc removal makes H-Lys(Z)-OH essential in Boc-strategy solution-phase synthesis, where the α-amino group (if Boc-protected) can be deprotected while the ε-Z protection remains intact . The quantitative evidence in Section 3 demonstrates the measurable consequences of selecting this specific protecting-group architecture versus alternatives.

H-Lys(Z)-OH: Quantitative Differentiation Evidence for Procurement and Experimental Selection


Lowest Racemization Sensitivity Among 15 Protected Amino Acid Residues in Peptide Coupling

In a systematic study of 24 Z-protected dipeptides (Z-Gly-Xaa(R)-OH) coupled with valine benzyl ester, the Lys(Z) residue was identified as one of the least sensitive residues to racemization among 15 different amino acid derivatives tested [1]. The study employed multiple coupling methods including mixed anhydride (MxAn), DCC-HOBt, BOP, and HBTU in DMF or DCM at +5°C [1].

Peptide synthesis Racemization Chiral purity

Z Protecting Group Enables Intermediate Polymerization Kinetics in NCA Ring-Opening Polymerization

In a comprehensive review of N-carboxyanhydride (NCA) ring-opening polymerization strategies, the relative polymerization rates of protected lysine NCA monomers were compared across different side-chain protecting groups [1]. The benzyloxycarbonyl (Z) group produces intermediate polymerization kinetics, positioned between the faster Boc-protected monomers and the slower Fmoc-protected monomers [1].

Polypeptide synthesis NCA polymerization Protecting group kinetics

High-Purity Grade (≥99.0% NT) Provides Quantifiable Purity Advantage Over Standard 98% Material

Commercial availability of H-Lys(Z)-OH in a high-purity grade (≥99.0% NT) provides a quantifiable purity advantage over standard material (≥98.0%). The Sigma-Aldrich high-purity grade (Product No. 96840) is specified at ≥99.0% by nonaqueous titration, with optical activity measured as [α]20/D +15.5±1° (c = 1% in 1 M HCl) . In comparison, standard commercial grades from multiple suppliers specify ≥98.0% purity [1] .

Peptide synthesis Quality control Purity specification

Specific Optical Rotation Specification Enables Enantiomeric Purity Verification

The well-defined specific optical rotation of H-Lys(Z)-OH provides a quantitative benchmark for enantiomeric purity verification. For the L-isomer, [α]20/D is specified as +15.0 to +17.0° (c=1.6, 2 mol/L HCl) [1], or +15.5±1° (c=1% in 1 M HCl) . In contrast, the D-isomer (H-D-Lys(Z)-OH, CAS 34404-32-5) would exhibit opposite optical rotation, enabling direct chiral purity assessment .

Chiral purity Optical rotation Quality control

Defined Melting Point Range (259°C dec.) Supports Identity Verification and Purity Assessment

H-Lys(Z)-OH exhibits a well-defined melting point of 259°C with decomposition (dec.) , which is significantly higher than related protected lysine derivatives such as H-Lys(Boc)-OH (approximately 205°C dec.) and Boc-Lys(Z)-OH. The high decomposition temperature reflects the thermal stability of the Z protecting group compared to the more labile Boc group.

Thermal analysis Identity testing Quality control

H-Lys(Z)-OH (CAS 1155-64-2): Evidence-Based Research and Industrial Application Scenarios


Solution-Phase Peptide Synthesis Requiring Orthogonal Lysine Protection

H-Lys(Z)-OH is optimally deployed in Boc-strategy solution-phase peptide synthesis, where the acid-stable Z protecting group on the ε-amino group remains intact during TFA-mediated Boc deprotection of the α-amino group . This orthogonality enables sequential coupling of the lysine α-amino group to other residues while the side chain remains protected, with final Z removal via catalytic hydrogenolysis (H₂/Pd-C) or HBr/AcOH treatment after the complete peptide sequence is assembled. The low racemization sensitivity of Lys(Z) residues during coupling [1] makes this compound particularly suitable for the synthesis of stereochemically sensitive bioactive peptides.

Synthesis of Poly(L-lysine) and Polypeptide Copolymers via NCA Polymerization

H-Lys(Z)-OH serves as a precursor for the synthesis of Nε-carbobenzoxy-L-lysine N-carboxyanhydride (Lys(Z)-NCA), which is polymerized via ring-opening polymerization (ROP) to produce protected poly(L-lysine) . The Z protecting group confers intermediate polymerization kinetics, offering a favorable balance between reaction rate and control over molecular weight distribution . Subsequent deprotection via hydrogenolysis yields poly(L-lysine), a cationic polymer widely used in gene delivery, antimicrobial coatings, and drug conjugation applications.

Synthesis of Branched and Multivalent Peptide Constructs

The orthogonally protected α-amino and ε-Z-protected architecture of H-Lys(Z)-OH enables its use as a branching unit in peptide dendrimer and multivalent peptide synthesis. The free α-amino group can be coupled to a peptide backbone or scaffold, while the protected ε-amino group remains available for subsequent deprotection and functionalization with additional peptide sequences, fluorophores, or bioconjugation handles. The Z group's stability to standard coupling conditions and its clean removal via hydrogenolysis make it suitable for constructing complex, high-purity branched architectures .

High-Fidelity Peptide Synthesis Requiring ≥99% Purity Specifications

For multi-step peptide syntheses where cumulative impurities from building blocks significantly impact final product purity and yield, the ≥99.0% (NT) high-purity grade of H-Lys(Z)-OH provides a measurable quality advantage over standard 98% material. The 1% absolute purity increase corresponds to a 50% reduction in maximum impurity content (from ≤2.0% to ≤1.0%). In a synthesis requiring 5 coupling steps with H-Lys(Z)-OH or its derivatives, the use of high-purity grade material reduces the theoretical maximum cumulative impurity burden by approximately 5% relative to standard-grade material, a meaningful difference for applications requiring high-purity final peptides such as pharmaceutical intermediates, GMP manufacturing, or sensitive biological assays.

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